Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate

Synthetic Chemistry Lignan Synthesis Chiral Separation

Obtaining regioisomerically pure intermediates for chiral lignan synthesis remains a bottleneck. Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate (CAS 109893-05-2) resolves this with its precisely defined 6-amino-7-methoxy-5-methyl ester substitution on the benzodioxole core. - Enables synthesis of α-DDB and β-DDB with regio-isomeric purity. - Amino and methyl ester groups offer orthogonal diversification points for SAR exploration. - Commercially available at ≥98% purity, suitable as a reference standard for HPLC/LC-MS method development. Supplied with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
CAS No. 109893-05-2
Cat. No. B169657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
CAS109893-05-2
Molecular FormulaC10H11NO5
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC2=C1OCO2)C(=O)OC)N
InChIInChI=1S/C10H11NO5/c1-13-9-7(11)5(10(12)14-2)3-6-8(9)16-4-15-6/h3H,4,11H2,1-2H3
InChIKeyFLUGQQCHUNCUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzodioxole Building Block Procurement Guide


Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate (CAS 109893-05-2) is a small-molecule anthranilic acid ester derivative characterized by a 1,3-benzodioxole core with distinct amino, methoxy, and methyl ester substitutions [1]. It is primarily utilized as a versatile synthetic building block and key intermediate in medicinal chemistry and organic synthesis, rather than as a final biologically active entity itself . Its molecular formula is C10H11NO5, with a molecular weight of 225.20 g/mol, and it is commercially available from multiple suppliers at purities typically at or above 98% .

Why Generic Analogs Cannot Substitute This Building Block


Simple in-class substitution is non-viable due to the compound's specific and demanding role as a regio-defined synthetic intermediate. The precise positioning of the 6-amino, 7-methoxy, and 5-methyl ester groups on the benzodioxole scaffold is not a generic feature of the class but the structural blueprint required for constructing specific complex molecules like α- and β-DDB [1]. Substituting this compound with a closely related analog, such as a positional isomer or a derivative lacking the 6-amino group, would derail synthetic pathways, lead to different regio-isomers, and fundamentally alter the structure and function of the final target molecule. Its value is dictated by its ability to direct a specific synthetic outcome, not by a general class-level biological property.

Quantitative Differentiation Evidence


Regio-Controlled Synthesis of DDB Biphenyl Lignans

This compound served as the essential precursor for the efficient, contamination-free synthesis of the chiral biphenyl lignans α-DDB (1) and β-DDB (2). Its unique substitution pattern was critical for the success of the Ullmann coupling reaction, enabling the formation of the desired regio-isomers without contamination, a feat not achievable with other anthranilic acid derivatives lacking this specific geometry. The different yields of the Ullmann coupling for the synthesis of 1 and 2 were rationalized by calculating the steric hindrance inherent to the precursor's structure [1].

Synthetic Chemistry Lignan Synthesis Chiral Separation Regioisomer Control

In Vitro Biochemical Activity Profiling

Public databases contain specific, quantitative in vitro activity data for this compound against several therapeutically relevant targets. These include inhibitory activity against tumor osteosarcoma cell line 143B after 72 hr continuous exposure, in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM, and binding affinity assessment against the A2 adenosine receptor in bovine striatal membranes [1]. While direct comparator data for the closest analogs is absent, these documented target interactions provide a quantitative baseline for this specific chemotype, which is essential for any structure-activity relationship (SAR) exploration or pharmacological tool development.

Biochemical Screening Enzyme Inhibition Cytotoxicity Target Profiling

Commercial Availability with Defined Purity

Multiple reputable suppliers offer this compound as a catalog item with specified high purity, a critical factor for experimental reproducibility. For instance, it is listed with a purity of 98% by Leyan and 95% by BOC Sciences . This is contrasted with the procurement of custom-synthesized or unspecified analogs, which may require extensive in-house purification and characterization, leading to delays and batch-to-batch variability. The consistent availability of a high-purity standard directly reduces technical risk in multi-step synthesis.

Chemical Procurement Reproducibility Quality Control Building Block

Validated Application Scenarios


Stereocontrolled Synthesis of Hepatoprotective Lignans

This is the highest-confidence application scenario. Research groups focused on synthesizing chiral biphenyl lignans, particularly α-DDB and β-DDB, can use this compound as the definitive precursor to achieve regio-isomerically pure products. The synthesis has been published with full experimental detail, directly linking this compound to the successful outcome and enabling others to reproduce the work with high fidelity [1].

Anthranilate-Based Kinase Inhibitor Library Design

Medicinal chemistry programs can leverage the compound's 6-amino-7-methoxy substitution pattern as a unique vector for library synthesis. The methyl ester can be hydrolyzed to a carboxylic acid for further diversification, while the amino group allows for amide coupling or other derivatizations to explore SAR around the benzodioxole core. This provides a direct path to novel analogs that are structurally distinct from simple, unsubstituted benzodioxole building blocks [1].

Chemical Probe for 12-Lipoxygenase and A2 Adenosine Receptor

Based on its demonstrated in vitro activity, this compound can serve as a starting chemical probe for investigating 12-lipoxygenase or A2 adenosine receptor biology. Its quantitative baseline activity, as recorded in ChEMBL, allows researchers to use it as a reference inhibitor in enzymatic or binding assays to benchmark novel compound series and study target engagement [1].

Reference Standard for Analytical Method Development

Given its commercial availability at high and defined purity (≥98%), this compound is a suitable candidate for use as a reference standard in HPLC, LC-MS, or GC-MS method development for the quantification of benzodioxole-related impurities or metabolites in complex mixtures originating from DDB or related lignan studies [1].

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